molecular formula C10H14ClNO B13306363 5-chloro-2-methoxy-N-(propan-2-yl)aniline

5-chloro-2-methoxy-N-(propan-2-yl)aniline

Katalognummer: B13306363
Molekulargewicht: 199.68 g/mol
InChI-Schlüssel: ZPQMFZPJZDEBMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-2-methoxy-N-(propan-2-yl)aniline is an organic compound with the molecular formula C10H14ClNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the 5-position and a methoxy group at the 2-position Additionally, the nitrogen atom is bonded to an isopropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(propan-2-yl)aniline typically involves the following steps:

    Nitration: The starting material, 2-methoxyaniline, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group, yielding 5-amino-2-methoxyaniline.

    Chlorination: The amino group is then chlorinated to form 5-chloro-2-methoxyaniline.

    Alkylation: Finally, the nitrogen atom is alkylated with isopropyl bromide to produce this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-2-methoxy-N-(propan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chlorine atom can be reduced to form 2-methoxy-N-(propan-2-yl)aniline.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: 5-chloro-2-methoxybenzaldehyde or 5-chloro-2-methoxybenzoic acid.

    Reduction: 2-methoxy-N-(propan-2-yl)aniline.

    Substitution: 5-hydroxy-2-methoxy-N-(propan-2-yl)aniline or 5-amino-2-methoxy-N-(propan-2-yl)aniline.

Wissenschaftliche Forschungsanwendungen

5-chloro-2-methoxy-N-(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-chloro-2-methoxy-N-(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The methoxy and chlorine substituents play a crucial role in determining the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-methoxy-N-(propan-2-yl)aniline: Lacks the chlorine substituent, resulting in different chemical reactivity and biological activity.

    5-chloro-2-methoxyaniline: Lacks the isopropyl group, affecting its solubility and interaction with biological targets.

    5-chloro-2-methoxy-N-methylaniline: Contains a methyl group instead of an isopropyl group, leading to variations in steric hindrance and binding properties.

Uniqueness

5-chloro-2-methoxy-N-(propan-2-yl)aniline is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the methoxy and chlorine groups, along with the isopropyl substitution on the nitrogen atom, makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C10H14ClNO

Molekulargewicht

199.68 g/mol

IUPAC-Name

5-chloro-2-methoxy-N-propan-2-ylaniline

InChI

InChI=1S/C10H14ClNO/c1-7(2)12-9-6-8(11)4-5-10(9)13-3/h4-7,12H,1-3H3

InChI-Schlüssel

ZPQMFZPJZDEBMY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NC1=C(C=CC(=C1)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.